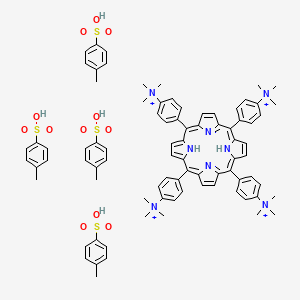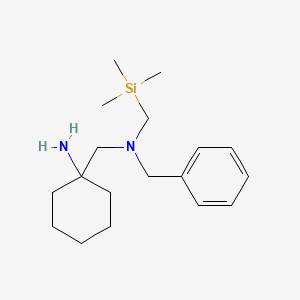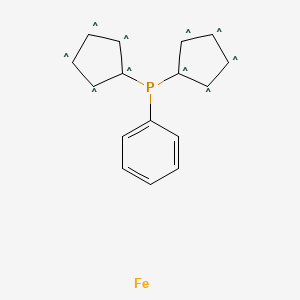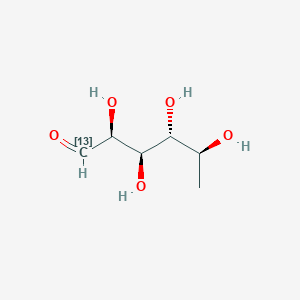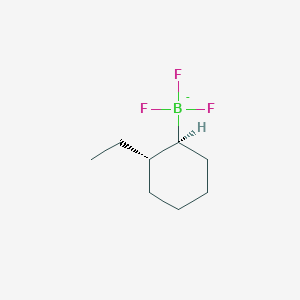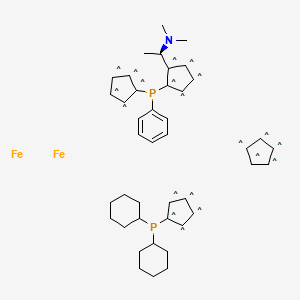
ChenPhos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ChenPhos is a chiral diphosphine ligand that has gained significant attention in the field of asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, particularly in the hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids . The compound is a C1 symmetric variant of Trifer, another well-known ligand, and is characterized by its dicyclohexylphosphine groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ChenPhos is typically synthesized through a series of reactions involving the formation of phosphine ligands. The synthetic route often includes the use of dicyclohexylphosphine as a key reagent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, ensuring that the ligand can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: ChenPhos primarily undergoes hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. The compound is particularly effective in the enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α, β-unsaturated carboxylic acids .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically use rhodium or iridium complexes as catalysts. The reactions are carried out under mild conditions, often in the presence of solvents like trifluoroethanol (CF3CH2OH) .
Major Products: The major products formed from these reactions are enantiomerically pure α-oxy-functionalized carboxylic acids. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
ChenPhos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in asymmetric catalysis, enabling the synthesis of chiral compounds with high enantioselectivity . In biology and medicine, the compound has been employed in the synthesis of bioactive molecules, including potential drug candidates for the treatment of type II diabetes . In the agrochemical industry, this compound-derived compounds are used as crop protection agents .
Mecanismo De Acción
The mechanism by which ChenPhos exerts its effects involves the formation of a complex with a metal catalyst, such as rhodium or iridium. The ligand facilitates the activation of the substrate through secondary interactions, leading to high enantioselectivity in the hydrogenation reactions . The molecular targets and pathways involved in these processes are primarily related to the catalytic activity of the metal-ligand complex .
Comparación Con Compuestos Similares
ChenPhos is often compared with other chiral diphosphine ligands, such as Trifer and BINAP. While Trifer is a C2 symmetric ligand, this compound is a C1 symmetric variant, which imparts improved activity without loss of enantioselectivity . BINAP, another widely used ligand, also exhibits high enantioselectivity but differs in its structural and electronic properties . The unique combination of high activity, enantioselectivity, and stability makes this compound a valuable ligand in asymmetric catalysis .
Propiedades
Fórmula molecular |
C42H53Fe2NP2 |
|---|---|
Peso molecular |
745.5 g/mol |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/t16-,22?;;;;/m1..../s1 |
Clave InChI |
VVRMQHFYVHGFHX-OOGDEREYSA-N |
SMILES isomérico |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
SMILES canónico |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




